3-((2,4-Dichlorobenzyl)amino)propan-1-ol
Description
3-((2,4-Dichlorobenzyl)amino)propan-1-ol is a β-amino alcohol derivative featuring a 2,4-dichlorobenzyl substituent. This compound is structurally characterized by a propan-1-ol backbone with an amino group linked to the dichlorinated aromatic ring. Its molecular formula is C₁₀H₁₂Cl₂NO, with a molecular weight of 220.10 g/mol (based on evidence from structurally analogous compounds in ).
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2 |
InChI Key |
YLEDMDVNDLBCGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCCO |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Dichlorobenzyl)amino)propan-1-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-amino-1-propanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-((2,4-Dichlorobenzyl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Reduction: Formation of 3-[(2,4-dichlorobenzyl)amino]-1-propanol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
3-((2,4-Dichlorobenzyl)amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-((2,4-Dichlorobenzyl)amino)propan-1-ol involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with protein synthesis and cell membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol Molecular Formula: C₉H₁₁Cl₂NO Molecular Weight: 220.10 g/mol Key Differences: Lacks the benzyl linkage present in the target compound, resulting in a direct attachment of the amino group to the dichlorophenyl ring. This structural simplification may reduce steric hindrance but could diminish bioavailability due to decreased lipophilicity .
- 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol Molecular Formula: C₁₂H₁₉NO₂ Molecular Weight: 209.28 g/mol Key Differences: Replaces chlorine atoms with an isopropyloxy group.
Heterocyclic Analogues
- 1-(1H-1,2,4-Triazole-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]-propan-1-ol (Compound 6f) Molecular Formula: C₂₀H₁₈Cl₂F₂N₄O Molecular Weight: 443.29 g/mol Key Differences: Incorporates a triazole ring and cyclopropylamine group. This compound demonstrated exceptional antifungal activity against Candida albicans (MIC₈₀ < 0.125 µg/ml), surpassing fluconazole by 4-fold and matching itraconazole . The triazole ring enhances antifungal potency by targeting fungal cytochrome P450 enzymes, a mechanism absent in the target compound .
- 3-Chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol Molecular Formula: C₁₁H₁₂ClN₃O Molecular Weight: 237.69 g/mol Key Differences: Replaces the dichlorobenzyl group with a phenyl-triazole moiety.
Amino-Pyrimidine Derivatives
- 3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol Molecular Formula: C₇H₁₀ClN₃O Molecular Weight: 187.63 g/mol Key Differences: Features a pyrimidine ring instead of a benzene ring. Pyrimidine derivatives often exhibit kinase or receptor-binding activity, suggesting divergent pharmacological applications compared to dichlorobenzyl derivatives .
Antifungal Activity
The triazole-containing analogue (Compound 6f) from demonstrated superior antifungal activity compared to 3-((2,4-Dichlorobenzyl)amino)propan-1-ol. Its MIC₈₀ value against Candida albicans was < 0.125 µg/ml, attributed to the triazole ring’s ability to inhibit fungal lanosterol 14α-demethylase . In contrast, the target compound’s dichlorobenzyl group may lack this specific enzyme-targeting capability, though its lipophilicity could enhance membrane penetration .
Structural Influence on Bioactivity
- Benzyl vs. Direct Attachment : The benzyl linker in the target compound may improve conformational flexibility, aiding in binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
